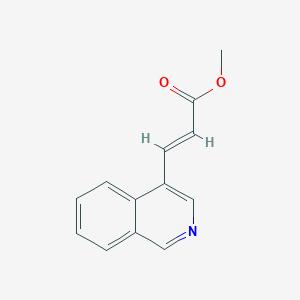
Methyl 3-isoquinolin-4-YL-acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-isoquinolin-4-YL-acrylate: is an organic compound with the molecular formula C13H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes an isoquinoline ring fused to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isoquinolin-4-YL-acrylate typically involves the reaction of isoquinoline derivatives with acrylate esters. One common method is the Pomeranz-Fritsch reaction , which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the Pictet-Spengler reaction , where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .
Industrial Production Methods: Industrial production of this compound often employs catalyst-free processes in water, which are environmentally friendly and cost-effective . These methods involve the use of metal catalysts or catalyst-free conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions: Methyl 3-isoquinolin-4-YL-acrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Isoquinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
Methyl 3-isoquinolin-4-YL-acrylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-isoquinolin-4-YL-acrylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors . The isoquinoline moiety is known to interact with nucleic acids and proteins , leading to changes in cellular functions .
類似化合物との比較
Quinoline: Another nitrogen-containing heterocyclic compound with similar chemical properties.
Isoquinoline: The parent compound of Methyl 3-isoquinolin-4-YL-acrylate, known for its wide range of biological activities.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole moiety, used in medicinal chemistry.
Uniqueness: this compound is unique due to its acrylate moiety , which imparts distinct chemical reactivity and potential for polymerization. This makes it a valuable compound in both organic synthesis and industrial applications.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
methyl (E)-3-isoquinolin-4-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+ |
InChIキー |
PUGNCMWPWJFYCX-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CN=CC2=CC=CC=C21 |
正規SMILES |
COC(=O)C=CC1=CN=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




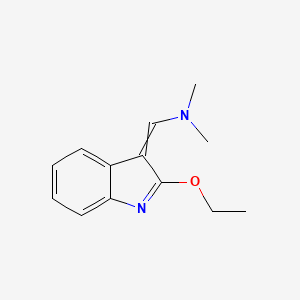
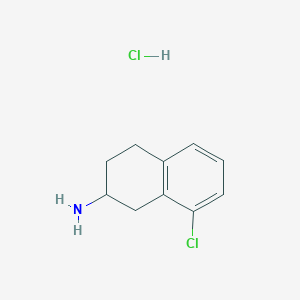
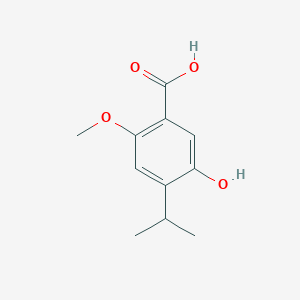



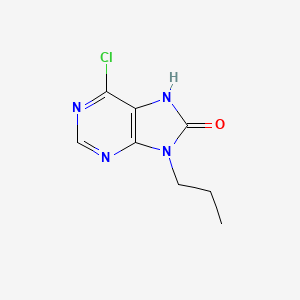
![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
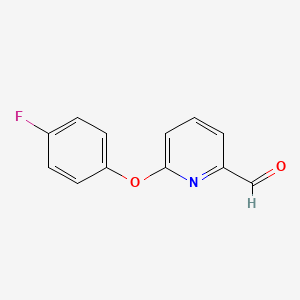
![7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)

![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)
